molecular formula C16H12N2O4 B2662174 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 690652-20-1

5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2662174
CAS No.: 690652-20-1
M. Wt: 296.282
InChI Key: UCWJIJGZYBHIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties. This compound features a naphthalene ring substituted with a methoxy group and a diazinane trione moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with a suitable diazinane derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .

Scientific Research Applications

5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione include other Schiff bases and naphthalene derivatives. These compounds share structural similarities but differ in their functional groups and reactivity. For example:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Properties

IUPAC Name

5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-13-7-6-9(10-4-2-3-5-11(10)13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWJIJGZYBHIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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